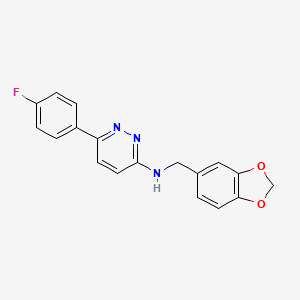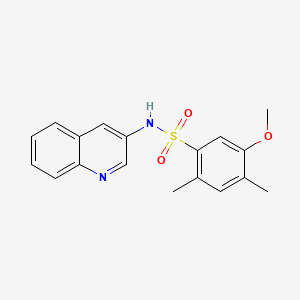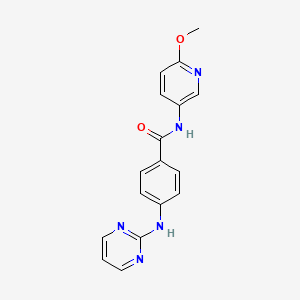![molecular formula C21H21BrN4O B12184576 3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B12184576.png)
3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a methoxyphenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenyl precursor, followed by the formation of the pyridazine ring through cyclization reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is employed in studies investigating cellular mechanisms and pathways, particularly those involving signal transduction and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazole: This compound shares structural similarities but differs in the triazole ring, which imparts different chemical properties and biological activities.
1-(4’-Bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on: Another similar compound with a chalcone structure, known for its anticancer properties.
4-Bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole: This compound features a benzothiadiazole ring and is used in materials science applications.
Uniqueness
3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine is unique due to its combination of a pyridazine ring with a piperazine moiety, which provides distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C21H21BrN4O |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C21H21BrN4O/c1-27-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21-11-10-20(23-24-21)16-2-4-17(22)5-3-16/h2-11H,12-15H2,1H3 |
InChI Key |
YESHFDRQXFDTQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12184510.png)






![N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12184536.png)
![(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12184537.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12184547.png)
)amine](/img/structure/B12184551.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12184555.png)
![6-(2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12184560.png)
